tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-aminobutan-2-ol under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various carbamates, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a carbamate, which can inhibit certain enzymes by forming stable carbamate-enzyme complexes . This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound used in similar applications but with different reactivity and properties.
tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride: Another similar compound with distinct biological activities.
Uniqueness
tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable carbamate-enzyme complexes makes it particularly valuable in biochemical and pharmaceutical research .
Biological Activity
tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
- Chemical Formula : C₉H₁₈N₂O₂·HCl
- Molecular Weight : 186.25 g/mol
- CAS Number : 1212395-34-0
This compound is characterized by its carbamate functional group, which is known to interact with various biological targets, particularly enzymes.
The primary mechanism of action for this compound involves the inhibition of specific enzymes through the formation of stable carbamate-enzyme complexes. This interaction can modulate various biochemical pathways, making it a valuable reagent in biochemical assays and drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Study 1: Neuroprotection in Cellular Models
A study investigated the neuroprotective effects of a related compound in astrocytes exposed to amyloid-beta (Aβ) peptides. The findings indicated that treatment with the compound reduced Aβ-induced cytotoxicity and inflammation markers significantly compared to untreated controls .
Treatment Group | Aβ Levels (ng/mL) | TNF-α Levels (pg/mL) |
---|---|---|
Control | 200 | 50 |
Compound | 120 | 30 |
Galantamine | 100 | 25 |
Study 2: Enzyme Inhibition Assay
In a biochemical assay, this compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurotransmission. The results demonstrated a dose-dependent inhibition, suggesting potential implications for treating Alzheimer's disease .
Concentration (μM) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
Comparative Analysis
When compared to similar compounds, this compound shows unique properties due to its specific structural configuration which enhances its ability to form stable enzyme complexes.
Compound Name | Biological Activity |
---|---|
tert-Butyl carbamate | General enzyme inhibition |
tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride | Neuroprotective effects |
tert-Butyl (4-amino-butanoyl)carbamate | Moderate antimicrobial activity |
Properties
IUPAC Name |
tert-butyl N-(4-aminobutan-2-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(5-6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYGIQRFKIJQGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-71-0 |
Source
|
Record name | tert-butyl N-(4-aminobutan-2-yl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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